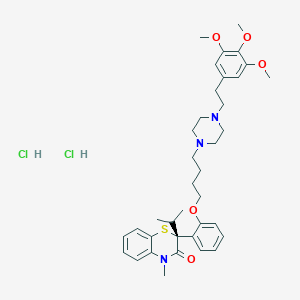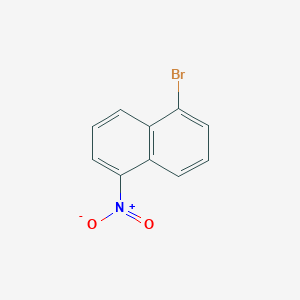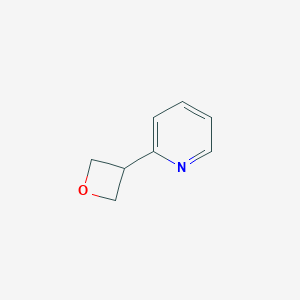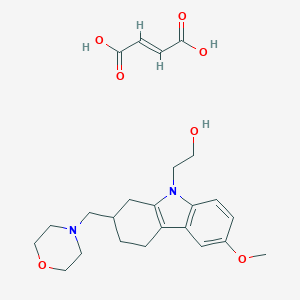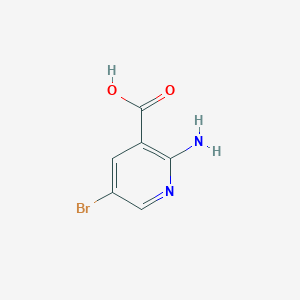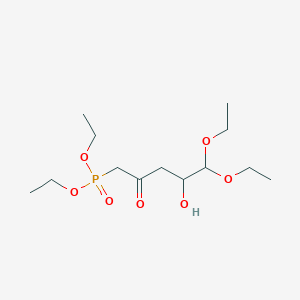![molecular formula C12H18N2 B040340 Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- CAS No. 114200-22-5](/img/structure/B40340.png)
Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-, also known as BTCP, is a chemical compound that has been extensively studied for its potential as a psychoactive substance. BTCP is a member of the piperidine class of compounds and has been shown to have a range of effects on the central nervous system. In
作用机制
The exact mechanism of action of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is not fully understood. However, it is believed that Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-.
生化和生理效应
Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has been shown to have a range of biochemical and physiological effects. Studies have shown that Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- can increase dopamine and serotonin levels in the brain, which can lead to feelings of euphoria and increased energy. Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has also been shown to have analgesic and anticonvulsant properties, which make it a potential candidate for the treatment of pain and epilepsy.
实验室实验的优点和局限性
One advantage of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is that it has been extensively studied, and its effects on the central nervous system are well understood. This makes it a useful tool for studying the dopamine and serotonin neurotransmitter systems. One limitation of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is that it has potential psychoactive effects, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- research. One area of research is the development of new Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- analogs that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic uses of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-, such as the treatment of pain and epilepsy. Finally, there is a need for further research into the mechanism of action of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-, which could lead to the development of new drugs that target the dopamine and serotonin neurotransmitter systems.
Conclusion:
In conclusion, Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is a chemical compound that has been extensively studied for its potential as a psychoactive substance. Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmitter systems. Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has also been shown to have analgesic and anticonvulsant properties. While there are limitations to the use of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- in lab experiments, it remains a useful tool for studying the dopamine and serotonin neurotransmitter systems. There are several future directions for Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- research, including the development of new Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- analogs and the investigation of its potential therapeutic uses.
合成方法
The synthesis of Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- is a complex process that involves several steps. The first step is the preparation of the starting material, which is bicyclo[3.1.0]hexane-3-carboxylic acid. This is achieved by a series of reactions involving the oxidation of norbornene and subsequent hydrolysis. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with piperidine to yield Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-.
科学研究应用
Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has been the subject of extensive research in the field of neuroscience due to its potential as a psychoactive substance. Studies have shown that Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmitter systems. Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- has also been shown to have analgesic and anticonvulsant properties.
属性
CAS 编号 |
114200-22-5 |
|---|---|
产品名称 |
Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- |
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-piperidin-1-ylbicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C12H18N2/c13-9-12(7-10-6-11(10)8-12)14-4-2-1-3-5-14/h10-11H,1-8H2 |
InChI 键 |
KSLUMHAOCHAMSX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CC3CC3C2)C#N |
规范 SMILES |
C1CCN(CC1)C2(CC3CC3C2)C#N |
同义词 |
Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





